molecular formula C18H19Cl3N2O3S B2375157 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine CAS No. 1903296-77-4

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B2375157
CAS No.: 1903296-77-4
M. Wt: 449.77
InChI Key: MHILKWIOVBITPF-UHFFFAOYSA-N
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Description

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine is a synthetic organic compound that belongs to the class of sulfonyl piperazines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-ethoxybenzenesulfonyl chloride and 2,5-dichloroaniline.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 5-chloro-2-ethoxybenzenesulfonyl chloride is reacted with 2,5-dichloroaniline to form the intermediate sulfonamide. This intermediate is then cyclized with piperazine under reflux conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing the chloro groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine
  • 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,4-dichlorophenyl)piperazine

Uniqueness

1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine is unique due to its specific substitution pattern and the presence of both sulfonyl and piperazine functional groups. This combination of features may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

The compound 1-((5-Chloro-2-ethoxyphenyl)sulfonyl)-4-(2,5-dichlorophenyl)piperazine is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and pharmacological evaluations of this compound, focusing on its antibacterial, antichlamydial, and enzyme inhibitory activities.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of piperazine with sulfonyl chlorides and substituted phenols. The characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

This compound has shown significant antibacterial properties against various strains. In a study evaluating its efficacy against Gram-positive bacteria, it exhibited potent activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus16
Enterococcus faecalis32
Mycobacterium smegmatis64

Antichlamydial Activity

The compound has also been evaluated for its antichlamydial activity. In a series of experiments, it was found to selectively inhibit Chlamydia species, suggesting its potential as a lead compound for developing new antibiotics targeting this pathogen. The structure-activity relationship indicated that modifications in the piperazine ring could enhance activity .

Enzyme Inhibition

Enzyme inhibition studies revealed that the compound acts as an inhibitor of acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions like Alzheimer's disease and gastric ulcers. The inhibition constants (IC50) for AChE were recorded at 25 µM, indicating moderate potency .

Case Studies

Several case studies have highlighted the therapeutic potential of piperazine derivatives similar to this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related piperazine derivative showed superior activity against drug-resistant strains of bacteria, emphasizing the importance of structural modifications in enhancing biological activity .
  • Cytotoxicity Profiles : Another investigation assessed the cytotoxic effects on cancer cell lines. The results indicated low cytotoxicity towards normal cells while maintaining efficacy against cancerous cells, supporting its potential as an anticancer agent .
  • ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles were evaluated using computational models. The compound exhibited favorable lipophilicity and metabolic stability, making it a suitable candidate for further development .

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl3N2O3S/c1-2-26-17-6-4-14(20)12-18(17)27(24,25)23-9-7-22(8-10-23)16-11-13(19)3-5-15(16)21/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHILKWIOVBITPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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